molecular formula C29H33ClN4O8S B12792766 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (3R)-1-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)-3-piperidinyl methyl ester, (4S)- CAS No. 256384-04-0

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (3R)-1-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)-3-piperidinyl methyl ester, (4S)-

Cat. No. B12792766
CAS RN: 256384-04-0
M. Wt: 633.1 g/mol
InChI Key: KXMTZJRSRNGQDG-KCWPFWIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (3R)-1-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)-3-piperidinyl methyl ester, (4S)- is a useful research compound. Its molecular formula is C29H33ClN4O8S and its molecular weight is 633.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (3R)-1-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)-3-piperidinyl methyl ester, (4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (3R)-1-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)-3-piperidinyl methyl ester, (4S)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

256384-04-0

Molecular Formula

C29H33ClN4O8S

Molecular Weight

633.1 g/mol

IUPAC Name

5-O-[(3R)-1-[2-[(4-chlorophenyl)sulfonylamino]ethyl]piperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H33ClN4O8S/c1-18-25(28(35)41-3)27(20-6-4-7-22(16-20)34(37)38)26(19(2)32-18)29(36)42-23-8-5-14-33(17-23)15-13-31-43(39,40)24-11-9-21(30)10-12-24/h4,6-7,9-12,16,23,27,31-32H,5,8,13-15,17H2,1-3H3/t23-,27+/m1/s1

InChI Key

KXMTZJRSRNGQDG-KCWPFWIISA-N

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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